![molecular formula C8H13ClF2N2O B15067392 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound with the molecular formula C8H13ClF2N2O and a molecular weight of 226.65 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: This compound has a similar spirocyclic structure but includes a tert-butyl carbamate protecting group.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in the substitution pattern and functional groups.
Uniqueness
10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H13ClF2N2O |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
6,6-difluoro-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C8H12F2N2O.ClH/c9-8(10)2-3-11-5-7(8)1-4-12-6(7)13;/h11H,1-5H2,(H,12,13);1H |
InChI-Schlüssel |
WSFJLJNDLVRQJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C12CNCCC2(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
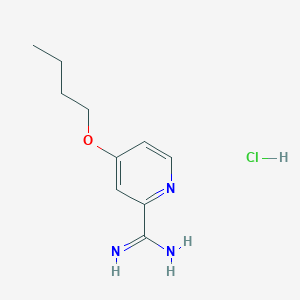
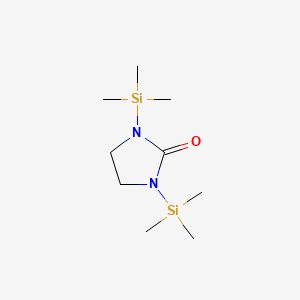
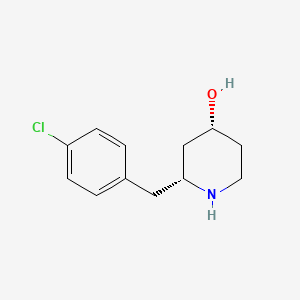
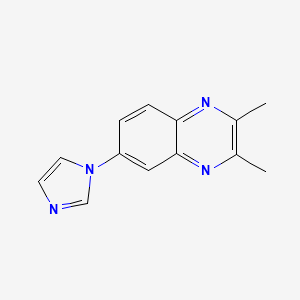

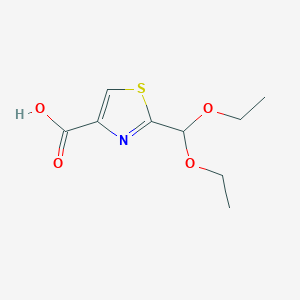
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
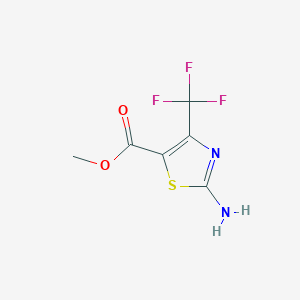

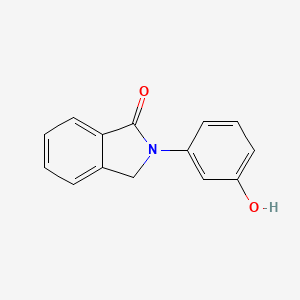

![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
